2-Cyclopropyl-4-(1,4-diazepan-1-yl)-5,6,7,8-tetrahydroquinazoline

Beschreibung

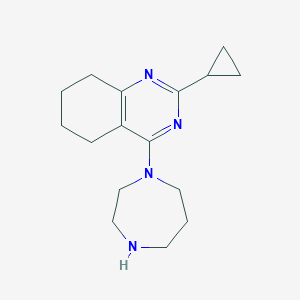

2-Cyclopropyl-4-(1,4-diazepan-1-yl)-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound featuring a partially saturated quinazoline core substituted with a cyclopropyl group at position 2 and a 1,4-diazepane ring at position 4. Quinazoline derivatives are widely studied for their pharmacological properties, including kinase inhibition and antimicrobial activity. The cyclopropyl group may enhance lipophilicity, while the 1,4-diazepane substituent could modulate solubility and receptor affinity .

Eigenschaften

Molekularformel |

C16H24N4 |

|---|---|

Molekulargewicht |

272.39 g/mol |

IUPAC-Name |

2-cyclopropyl-4-(1,4-diazepan-1-yl)-5,6,7,8-tetrahydroquinazoline |

InChI |

InChI=1S/C16H24N4/c1-2-5-14-13(4-1)16(19-15(18-14)12-6-7-12)20-10-3-8-17-9-11-20/h12,17H,1-11H2 |

InChI-Schlüssel |

NYMAPXFKPIPAJR-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC2=C(C1)C(=NC(=N2)C3CC3)N4CCCNCC4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-(1,4-diazepan-1-yl)-5,6,7,8-tetrahydroquinazoline typically involves multi-step organic reactions. One common approach is to start with a quinazoline precursor, which undergoes cyclopropylation and subsequent diazepane ring formation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclopropyl-4-(1,4-diazepan-1-yl)-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated quinazoline derivatives.

Wissenschaftliche Forschungsanwendungen

2-Cyclopropyl-4-(1,4-diazepan-1-yl)-5,6,7,8-tetrahydroquinazoline has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It can be used in studies involving enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Cyclopropyl-4-(1,4-diazepan-1-yl)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

The compound’s structural analogs can be categorized based on core modifications and substituents:

THQ: 5,6,7,8-Tetrahydroquinazoline; *BZD: Benzodiazepinone.

Key Insights :

- The tetrahydroquinazoline core differentiates the target compound from benzodiazepinones (e.g., methylclonazepam in ), which exhibit central nervous system (CNS) activity. Quinazolines are more commonly associated with kinase inhibition .

- The 1,4-diazepane substituent provides a seven-membered ring, offering conformational flexibility compared to rigid substituents like tetrazoles in coumarin hybrids .

Physicochemical Properties

Analysis :

- The cyclopropyl group increases logP compared to coumarin hybrids but retains better aqueous solubility than methylclonazepam due to the polar diazepane ring.

- Thermal stability surpasses benzodiazepinones, likely due to the rigid quinazoline core.

Comparison with Methylclonazepam :

Biologische Aktivität

2-Cyclopropyl-4-(1,4-diazepan-1-yl)-5,6,7,8-tetrahydroquinazoline is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique bicyclic structure, incorporating both a cyclopropyl group and a 1,4-diazepane moiety. The structural characteristics of this compound may contribute to its pharmacological properties, particularly in relation to neurological and enzymatic interactions.

Pharmacological Properties

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

- Enzyme Inhibition : The compound is studied for its potential as an inhibitor of phosphodiesterases (PDEs), which play significant roles in cellular signaling pathways. Inhibition of these enzymes can lead to increased levels of cyclic nucleotides, thereby influencing numerous physiological processes.

- Neuroprotective Effects : The presence of the diazepane moiety suggests potential neuroprotective properties. Compounds with similar frameworks have been linked to promoting neuronal growth and improving synaptic plasticity, which are crucial in treating neurodegenerative diseases.

The biological activity of this compound may involve several mechanisms:

- Modulation of Neurotransmitter Receptors : The compound may interact with serotonin receptors (e.g., 5-HT2A), influencing mood and cognitive functions.

- Influence on Neuronal Plasticity : It may promote structural changes in neurons that enhance synaptic connectivity and resilience against neurodegenerative processes.

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

- Study on Enzyme Inhibition : A study demonstrated that similar compounds effectively inhibited PDEs in vitro, leading to elevated cAMP levels in neuronal cells. This suggests a potential pathway for enhancing cognitive functions through modulation of cyclic nucleotide signaling .

- Neuroprotective Effects : Another investigation highlighted the neuroprotective effects of related compounds in models of Alzheimer's disease. These compounds were shown to reduce amyloid-beta toxicity and improve synaptic function .

Data Table

The following table summarizes the biological activities and characteristics of this compound and related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.